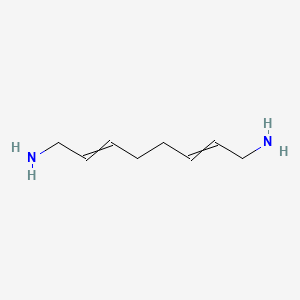
Octa-2,6-diene-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-2,6-diene-1,8-diamine: is an organic compound characterized by the presence of two amine groups attached to an eight-carbon chain with two double bonds at the 2nd and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octa-2,6-diene-1,8-diamine typically involves the reaction of 1,8-diaminooctane with reagents that introduce double bonds at the 2nd and 6th positions. One common method involves the use of dehydrogenation reactions under controlled conditions to achieve the desired diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Octa-2,6-diene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octa-2,6-diene-1,8-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may have applications in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which Octa-2,6-diene-1,8-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The double bonds in the diene structure may also participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
1,8-Octanediamine: A saturated analog with similar amine functionality but lacking double bonds.
1,7-Octadiene: A related diene compound with a different position of double bonds.
2,6-Dimethyl-2,6-octadiene: A structurally similar compound with methyl groups at the 2nd and 6th positions.
Uniqueness: Octa-2,6-diene-1,8-diamine is unique due to its combination of amine groups and diene structure, which imparts distinct chemical reactivity and potential applications. The presence of double bonds allows for additional chemical modifications and interactions compared to its saturated analogs.
Eigenschaften
CAS-Nummer |
51964-55-7 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
octa-2,6-diene-1,8-diamine |
InChI |
InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h3-6H,1-2,7-10H2 |
InChI-Schlüssel |
CSMYEURUKPZSII-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CCN)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
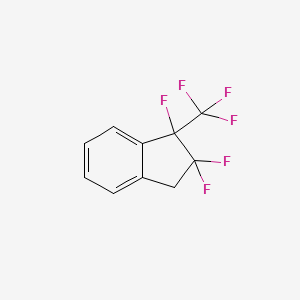
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
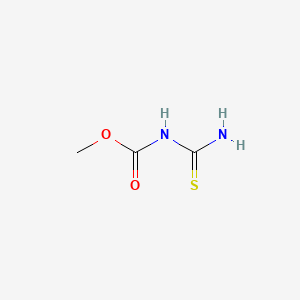
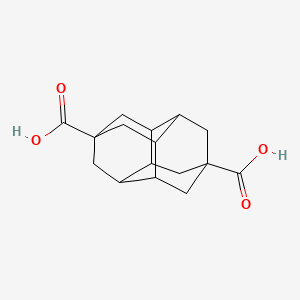
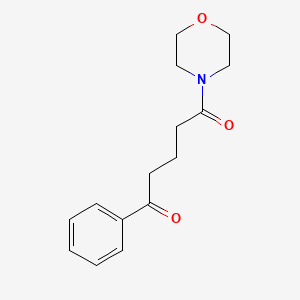
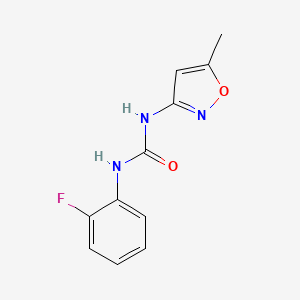
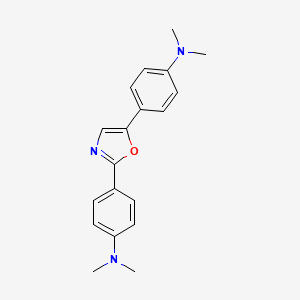


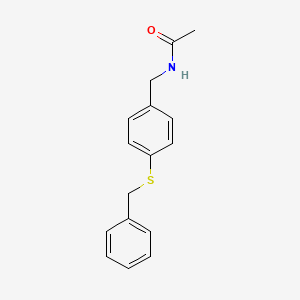
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
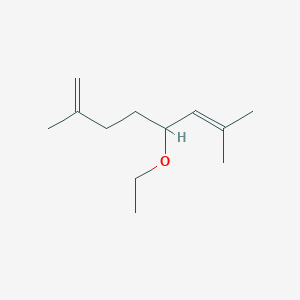
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
